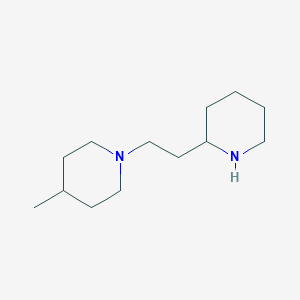

4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine, also known as MEP, is a cyclic amine that is used in research and laboratory experiments. It is an important building block in organic synthesis and a versatile reagent for a variety of reactions. MEP is a precursor to many compounds that have a wide range of applications in the pharmaceutical, agrochemical, and materials industries. It is also used in the synthesis of a variety of drugs, including opioids, anticonvulsants, and anti-inflammatory agents.

Applications De Recherche Scientifique

Synthesis and Evaluation of Ligands for D2-like Receptors

A study explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, in synthesized agents targeting D2-like receptors. Preliminary observations indicate that the specific effects of arylalkyl moieties are unpredictable, but the composite structure plays a crucial role in selectivity and potency at these receptors (Sikazwe et al., 2009).

Graphical Synthetic Routes of Vandetanib

Another study summarized existing synthetic routes of vandetanib, analyzing different synthetic routes for industrial production. It found that certain compounds, including tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, offer favorable yields and commercial value in manufacturing scale (Mi, 2015).

Designer Drug Abuse in Poland

A review discussed the psychoactive and toxic properties of substances, including piperazines/piperidines, found in illegal drug products in Poland. It also touched upon legal consequences and aimed to support legislation and provide a reference for scientists and regulatory bodies (Biliński et al., 2012).

Chemistry and Pharmacology of Piperidine Alkaloids

This review focused on piperidine alkaloids from Pinus and related genera, highlighting their medicinal importance. It discussed the therapeutic applications of piperidine heterocycle in drug research, emphasizing the need for further exploration of biological functions (Singh et al., 2021).

Nucleophilic Aromatic Substitution of the Nitro-Group

Research on the reaction of piperidine with nitrobenzenes indicated a mechanism involving an addition-elimination process. This study reviewed the literature on nucleophilic aromatic substitution of the nitro-group, providing insights into the reactions' kinetics and mechanisms (Pietra & Vitali, 1972).

Propriétés

IUPAC Name |

4-methyl-1-(2-piperidin-2-ylethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-7-13-4-2-3-8-14-13/h12-14H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHATVJZYDAORTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)